molecular formula C8H14O3 B13966513 2-Ethyl-5-methyltetrahydrofuran-2-carboxylic acid

2-Ethyl-5-methyltetrahydrofuran-2-carboxylic acid

Cat. No.: B13966513
M. Wt: 158.19 g/mol
InChI Key: VZNJFTROMUNRHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Furancarboxylic acid, 2-ethyltetrahydro-5-methyl- is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-furancarboxylic acid, 2-ethyltetrahydro-5-methyl- can be achieved through several methods. One common approach involves the catalytic hydrogenation of 2-furancarboxylic acid derivatives. This process typically requires a hydrogenation catalyst, such as palladium on carbon (Pd/C), and hydrogen gas under elevated pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound often involves the use of biocatalytic methods. These methods leverage the enzymatic conversion of biomass-derived precursors, such as 5-hydroxymethylfurfural, into the desired furan derivatives. Biocatalysis offers advantages such as mild reaction conditions, lower costs, and higher selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Furancarboxylic acid, 2-ethyltetrahydro-5-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) can be used under acidic conditions.

Major Products

The major products formed from these reactions include various furan derivatives, such as 2-furoic acid, 5-methyl-2-furancarboxylic acid, and tetrahydrofuran derivatives.

Scientific Research Applications

2-Furancarboxylic acid, 2-ethyltetrahydro-5-methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-furancarboxylic acid, 2-ethyltetrahydro-5-methyl- involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in furan metabolism. The compound’s effects are mediated through its conversion into various metabolites that participate in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Furancarboxylic acid: A simpler furan derivative with similar chemical properties.

    5-Methyl-2-furancarboxylic acid: Another furan derivative with a methyl group at the 5-position.

    Tetrahydrofuran: A fully hydrogenated furan derivative used as a solvent and chemical intermediate.

Uniqueness

2-Furancarboxylic acid, 2-ethyltetrahydro-5-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2-ethyl-5-methyloxolane-2-carboxylic acid

InChI

InChI=1S/C8H14O3/c1-3-8(7(9)10)5-4-6(2)11-8/h6H,3-5H2,1-2H3,(H,9,10)

InChI Key

VZNJFTROMUNRHA-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(O1)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.